molecular formula C26H23NO6 B557530 Fmoc-Asp-OBzl CAS No. 86060-83-5

Fmoc-Asp-OBzl

Cat. No.: B557530
CAS No.: 86060-83-5
M. Wt: 445,47 g/mole
InChI Key: CBZSVHFNEMONDZ-QHCPKHFHSA-N
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Description

Fmoc-Asp-OBzl, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester, is a derivative of aspartic acid. It is commonly used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl ester protecting group at the carboxyl terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp-OBzl typically involves the protection of the amino group of aspartic acid with the Fmoc group and the protection of the carboxyl group with the benzyl ester. The process can be summarized as follows:

    Fmoc Protection: The amino group of aspartic acid is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

    Benzyl Ester Protection: The carboxyl group is protected by esterification with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp-OBzl undergoes several types of chemical reactions, including:

    Hydrogenation: The benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C).

    Acidic Cleavage: The Fmoc group can be removed using a base such as piperidine.

Common Reagents and Conditions:

    Hydrogenation: Typically carried out in methanol with Pd/C as the catalyst.

    Fmoc Deprotection: Commonly performed using 20-30% piperidine in dimethylformamide (DMF).

Major Products:

    Fmoc Deprotection: Results in the formation of free amino aspartic acid.

    Benzyl Ester Removal: Results in the formation of free carboxyl aspartic acid.

Scientific Research Applications

Chemistry: Fmoc-Asp-OBzl is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and substrates.

Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic agents.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-Asp-OBzl involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The benzyl ester group protects the carboxyl group, allowing for selective reactions at other sites. The removal of these protecting groups is achieved through specific chemical reactions, enabling the formation of the desired peptide sequence.

Comparison with Similar Compounds

    Fmoc-Asp-OtBu: N-α-Fmoc-L-aspartic acid tert-butyl ester.

    Fmoc-Glu-OBzl: N-α-Fmoc-L-glutamic acid α-benzyl ester.

    Fmoc-Asp(OAll)-OH: N-α-Fmoc-L-aspartic acid allyl ester.

Comparison: Fmoc-Asp-OBzl is unique in its use of the benzyl ester protecting group, which is more stable under acidic conditions compared to the tert-butyl ester. This makes it particularly useful in peptide synthesis where acidic conditions are required for deprotection. Additionally, the benzyl ester can be selectively removed by hydrogenation, providing greater flexibility in synthetic strategies.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZSVHFNEMONDZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459300
Record name Fmoc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-83-5
Record name Fmoc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Fmoc-Asp(OBzl)-OH in peptide synthesis?

A1: Fmoc-Asp(OBzl)-OH is a protected form of the amino acid aspartic acid (Asp), specifically designed for use in solid-phase peptide synthesis (SPPS).

    Q2: How does microwave irradiation enhance the synthesis process described in the paper?

    A2: The research highlights the advantages of using microwave irradiation in solid-phase peptide synthesis []. Microwave irradiation provides rapid and focused heating, leading to:

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